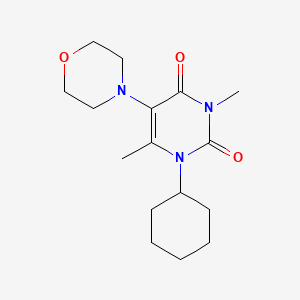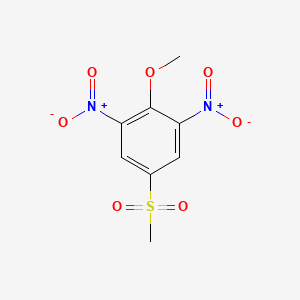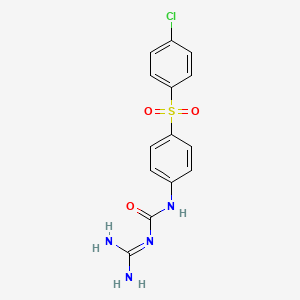
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- is a compound that belongs to the guanidine family, which is known for its versatile functional groups Guanidine compounds are widely recognized for their biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production of guanidine compounds often employs scalable and efficient synthetic routes. For example, the use of carbamoyl isothiocyanates as starting materials allows for the creation of multisubstituted guanidines, including aromatic guanidines . These methods are designed to provide high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfonyl derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted guanidines .
Scientific Research Applications
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium cation, formed at physiological pH, can interact with negatively charged biological molecules, influencing their function . This interaction can affect various molecular pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- include other guanidine derivatives such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’,N’'-trisubstituted guanidines: Employed in various synthetic applications.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
Uniqueness
The presence of the p-chlorophenyl and sulfonyl groups enhances its reactivity and versatility in various chemical reactions and biological interactions .
Properties
CAS No. |
35972-59-9 |
|---|---|
Molecular Formula |
C14H13ClN4O3S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylphenyl]-3-(diaminomethylidene)urea |
InChI |
InChI=1S/C14H13ClN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
InChI Key |
ZJUPGTACXKZJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
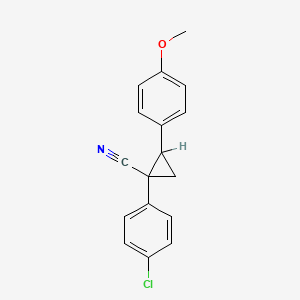
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

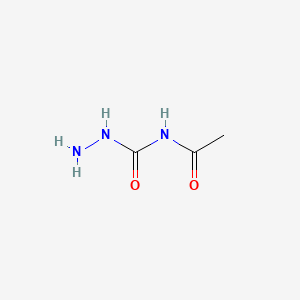
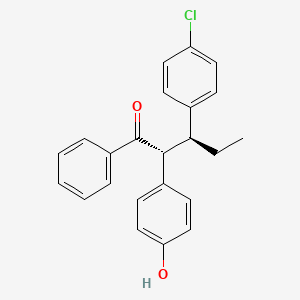
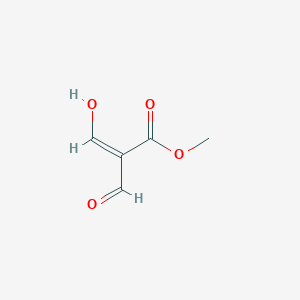
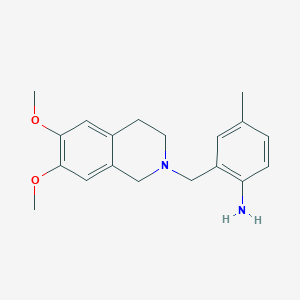
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
